molecular formula C6H12O5S B6359937 ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 CAS No. 58742-64-6

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90

Cat. No.: B6359937
CAS No.: 58742-64-6
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 is a chiral ester compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE typically involves the esterification of (S)-2-hydroxypropionic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE is unique due to its specific chiral configuration and the presence of both ester and methanesulfonyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical purity .

Properties

IUPAC Name

ethyl 2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.